molecular formula C9H9NO4 B1677112 3-Hydroxyhippuric acid CAS No. 1637-75-8

3-Hydroxyhippuric acid

Cat. No.: B1677112
CAS No.: 1637-75-8
M. Wt: 195.17 g/mol
InChI Key: XDOFWFNMYJRHEW-UHFFFAOYSA-N
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Description

m-Hydroxyhippuric acid, also known as 3-hydroxyhippuric acid or N-m-hydroxybenzoylglycine, is a type of hippuric acid. Hippuric acids are compounds containing a benzoyl group linked to the N-terminal of glycine. m-Hydroxyhippuric acid is characterized by the presence of a hydroxy group at the meta position on the phenyl ring .

Mechanism of Action

Target of Action

The primary target of 3-Hydroxyhippuric acid is Kynureninase , a key enzyme in the kynurenine pathway . This enzyme is involved in the catabolism of tryptophan, an essential amino acid, and plays a crucial role in the production of NAD+ .

Mode of Action

It is known that this compound is an acyl glycine, a class of compounds that are normally minor metabolites of fatty acids . Acyl glycines are produced through the action of glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine < – > CoA + N-acylglycine .

Biochemical Pathways

This compound is a metabolite of rutin, a bioflavonoid found in many plants, including tomatoes . After consumption of rutin-rich foods, this compound is detected in urine . It is also a microbial aromatic acid metabolite derived from dietary polyphenols and flavonoids .

Pharmacokinetics

It is known that it is an organic acid found in normal human urine , suggesting that it is excreted from the body through the urinary system

Result of Action

As a metabolite of rutin, it may contribute to the health benefits associated with rutin consumption, such as antioxidant effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of rutin-rich foods can increase the levels of this compound in the body . Additionally, the presence of certain gut microbes, which can metabolize dietary polyphenols and flavonoids into this compound, may also influence its levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Hydroxyhippuric acid can be synthesized through the reaction of m-hydroxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild heating conditions .

Industrial Production Methods

Industrial production of m-hydroxyhippuric acid involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

m-Hydroxyhippuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

m-Hydroxyhippuric acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-Hydroxyhippuric acid is unique due to the position of the hydroxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can affect the compound’s solubility, stability, and interaction with biological molecules .

Properties

IUPAC Name

2-[(3-hydroxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7-3-1-2-6(4-7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFWFNMYJRHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167650
Record name m-Hydroxyhippuric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
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CAS No.

1637-75-8
Record name 3-Hydroxyhippuric acid
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Record name m-Hydroxyhippuric acid
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Record name m-Hydroxyhippuric acid
Source DrugBank
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Record name m-Hydroxyhippuric acid
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Record name 2-[(3-hydroxyphenyl)formamido]acetic acid
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Record name M-HYDROXYHIPPURIC ACID
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Record name 3-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 169 °C
Record name 3-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

LiOH (75 mg in 2 mL water) was added to (3-hydroxy-benzoyl amino)-acetic acid ethyl ester (100 mg, 0.45 mmol) in a mixture of THF and MeOH mixture. This was followed by the addition of to the reaction mixture. The resulting mixture was stirred at room temperature overnight. The THF and MeOH were then evaporated under reduced pressure and the resulting residue was acidified to pH 2 using 10% citric acid solution. The product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford (3-hydroxy-benzoyl amino)-acetic acid in 89% yield. 1H NMR (DMSO-D6): δ 12.4 (s, 1H), 9.6 (s, 1H), 8.7 (t, 1H), 7.2 (d, 3H), 6.9 (m, 1H), 4.0 (d, 2H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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